molecular formula C22H16BrN3O3 B302966 5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No. B302966
M. Wt: 450.3 g/mol
InChI Key: BWQAJQCFYMLZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has been studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the growth of various microorganisms such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its unique properties. It has been shown to possess a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research involving 5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 4-bromoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 2-methoxybenzoyl chloride to obtain the final compound.

Scientific Research Applications

Recent studies have shown that 5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16BrN3O3/c1-28-19-12-9-16(23)13-18(19)20(27)24-17-10-7-15(8-11-17)22-26-25-21(29-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,27)

InChI Key

BWQAJQCFYMLZLP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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